Home > Products > Screening Compounds P48514 > N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine
N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine - 862820-93-7

N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine

Catalog Number: EVT-3076952
CAS Number: 862820-93-7
Molecular Formula: C14H16N4OS
Molecular Weight: 288.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzothiazoles and imidazoles are heterocyclic compounds commonly found in medicinal chemistry due to their diverse biological activities. Compounds containing these moieties often exhibit interesting pharmacological properties [, ]. "N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine", with its combination of benzothiazole and imidazole groups, would likely be classified as a heterocyclic amine and investigated for potential applications in various fields of scientific research, including medicinal chemistry, materials science, and catalysis.

N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide

Compound Description: N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide is a benzamide derivative synthesized and evaluated as a potential activator of human glucokinase (GK) []. GK is an enzyme that plays a crucial role in glucose homeostasis, and its activators are being investigated as potential treatments for type 2 diabetes.

Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate

Compound Description: Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate is a complex heterocyclic compound whose crystal structure has been reported []. The research focused on its crystal packing and intermolecular interactions, which are crucial for understanding its solid-state properties.

(2R)-N-(6-(1H-imidazol-1-yl)-4-pyrimidinyl)-4′H-spiro[4-azabicyclo[2.2.2]octane-2,5′-[1,3]oxazol]-2′-amine (BMS-933043)

Compound Description: (2R)-N-(6-(1H-imidazol-1-yl)-4-pyrimidinyl)-4′H-spiro[4-azabicyclo[2.2.2]octane-2,5′-[1,3]oxazol]-2′-amine, also known as BMS-933043, is a novel alpha7 nicotinic acetylcholine receptor partial agonist []. It has demonstrated the ability to improve cognition and sensory processing in preclinical models of schizophrenia.

N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines and 6-substituted-N-(4,5-dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-2-amines

Compound Description: These series of compounds were synthesized by reacting substituted 2-aminobenzothiazoles with carbon disulfide and methyl iodide, followed by reactions with o-phenylenediamine or ethylenediamine []. The synthesized compounds were evaluated for their antibacterial and entomological activities.

Overview

N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine is a synthetic organic compound with a complex structure that combines elements of imidazole and benzothiazole. This compound is notable for its potential biological activities and applications in medicinal chemistry. The International Union of Pure and Applied Chemistry name for this compound is N-(3-(1H-imidazol-1-yl)propyl)-6-methoxybenzo[d]thiazol-2-amine, and it has the Chemical Abstracts Service registry number 862820-93-7. Its molecular formula is C14H16N4OS, with a molecular weight of 288.37 g/mol .

Source and Classification

N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine falls under the category of benzothiazole derivatives, which are known for their diverse pharmacological properties. These compounds are often investigated for their roles as potential therapeutic agents in various diseases due to their ability to interact with biological targets .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine typically involves several key steps:

  1. Formation of the Benzothiazole Core: The initial step usually involves the cyclization of 2-amino thiophenol with chloroacetic acid under acidic conditions to form the benzothiazole core.
  2. Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
  3. Attachment of the Imidazole Moiety: The final synthesis step involves a nucleophilic substitution reaction where the benzothiazole derivative reacts with 3-(1H-imidazol-1-yl)propylamine under basic conditions, often utilizing solvents like dimethylformamide (DMF) along with bases such as potassium carbonate .
Molecular Structure Analysis

Structure and Data

The molecular structure of N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine features:

  • A benzothiazole ring, which contributes to its chemical reactivity and biological activity.
  • An imidazole side chain, which enhances its interaction with various biological targets.

The structural representation can be summarized as follows:

SMILES COC1=CC=C2N=C(NCCCN3C=NC=C3)SC2=C1\text{SMILES }COC1=CC=C2N=C(NCCCN3C=NC=C3)SC2=C1

Molecular Data

  • Molecular Formula: C14H16N4OS
  • Molecular Weight: 288.37 g/mol
  • InChI Key: KZHGPDSVHSDCMX-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions and Technical Details

N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under specific conditions.
  2. Oxidation and Reduction: The compound may undergo oxidation or reduction processes affecting its functional groups.
  3. Electrophilic Substitution: The aromatic nature of the benzothiazole ring allows it to engage in electrophilic substitution reactions, such as nitration or sulfonation .
Mechanism of Action

The mechanism of action for N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine is not fully elucidated but is presumed to involve interactions with specific biological targets, potentially including enzymes or receptors involved in disease pathways. Its imidazole moiety may facilitate binding to biological macromolecules, influencing cellular processes such as signal transduction or metabolic pathways .

Physical and Chemical Properties Analysis

Physical Properties

N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine exhibits the following physical properties:

  • Appearance: Typically appears as a solid crystalline substance.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in polar organic solvents like DMF and dimethyl sulfoxide (DMSO).

These properties contribute to its usability in laboratory settings and potential applications in pharmaceuticals .

Applications

N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine has shown promise in various scientific applications:

  1. Medicinal Chemistry: Investigated for its potential role as an antitumor agent or for treating infectious diseases due to its biological activity.
  2. Pharmaceutical Development: Used as a building block in the synthesis of more complex therapeutic agents.
  3. Biological Research: Employed in studies aimed at understanding enzyme inhibition or receptor interactions .
Introduction to Heterocyclic Pharmacophores in Modern Drug Discovery

Heterocyclic compounds constitute the structural foundation of >85% of clinically approved pharmaceuticals, attributed to their versatile molecular interactions, metabolic stability, and capacity for structural diversification [3] [10]. Among nitrogen-containing heterocycles, benzothiazole and imidazole emerge as privileged scaffolds due to their presence in bioactive natural products, synthetic drugs, and their ability to engage diverse biological targets through hydrogen bonding, π-π stacking, and metal coordination [4] [9]. Benzothiazole-based drugs like riluzole (ALS treatment) and imidazole-containing agents like dacarbazine (melanoma chemotherapy) exemplify their therapeutic significance [9] [4]. The hybridization of these pharmacophores—exemplified by N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine—represents a rational strategy to leverage synergistic bioactivities, particularly in oncology where multitarget inhibition is advantageous [1] [4].

Structural Significance of Benzothiazole-Imidazole Hybrid Architectures

The molecular architecture of N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine (CAS: 862820-93-7; MF: C₁₄H₁₆N₄OS) integrates three critical domains: a 6-methoxybenzothiazole ring, a flexible propyl linker, and a terminal imidazole (Table 1) [2] [7]. Each domain contributes distinct physicochemical and target-binding properties essential for anticancer activity:

Benzothiazole Domain

  • Electronic Profile: The benzothiazole’s bicyclic structure features an electron-rich thiazole ring fused to benzene, enabling π-stacking interactions with tyrosine kinase ATP pockets (e.g., EGFR) [1] [9].
  • Hydrogen Bonding: The exocyclic amine at C2 serves as a hydrogen bond donor (HBD), critical for anchoring to kinase hinge regions, as demonstrated in EGFR inhibitors like erlotinib [1] [9].
  • Methoxy Substituent: The 6-methoxy group enhances electron density at C6, improving DNA intercalation potential and membrane permeability via moderate lipophilicity (LogP ≈ 2.5) [9] [7].

Imidazole Domain

  • Metal Coordination: Imidazole’s sp²-hybridized N3 nitrogen acts as a potent ligand for metalloenzymes (e.g., carbonic anhydrase IX), disrupting pH regulation in hypoxic tumors [4] [9].
  • Acid-Base Properties: With a pKa ~7.0, imidazole exhibits pH-dependent ionization, enhancing solubility in acidic tumor microenvironments and facilitating target engagement [4] [5].
  • Kinase Affinity: Imidazole mimics purine nucleotides in ATP-binding sites, as seen in kinase inhibitors (e.g., nilotinib), enabling competitive inhibition [4].

Propyl Linker

  • Conformational Flexibility: The -(CH₂)₃- spacer permits optimal spatial orientation between benzothiazole and imidazole, adapting to binding site topographies [7].
  • Rotatable Bonds: Two rotatable bonds (N-C-C-N) enable entropy-favorable binding by reducing conformational strain during target engagement [5].

Table 1: Structural Domains and Their Pharmacophoric Roles

DomainKey FeaturesBiological Relevance
Benzothiazole- 6-Methoxy group (electron donor) - C2-amine (HBD) - Planar fused ring system- DNA intercalation - EGFR kinase hinge binding - Moderate lipophilicity (LogP)
Propyl Linker- 3-Carbon chain - 2 Rotatable bonds- Optimal pharmacophore spacing - Enhanced target adaptability
Imidazole- N3-Heterocycle (metal binder) - pKa ~7.0- Metalloenzyme inhibition - pH-dependent solubility

Rational Design Strategies for N-[3-(1H-Imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine

The synthesis of this hybrid scaffold employed a molecular hybridization strategy, merging validated anticancer pharmacophores via a metabolically stable linker (Table 2). Key design principles include:

Pharmacophore Selection

  • Benzothiazole as ATP-Competitive Warhead: Benzothiazoles inhibit EGFR by mimicking purine’s flat geometry, with IC₅₀ values reaching sub-micromolar ranges (e.g., 0.4–0.57 µM in MCF-7 cells) [1] [9]. The 6-methoxy group augments cytotoxicity by enhancing DNA affinity without excessive hydrophobicity [9].
  • Imidazole as Multitarget Modulator: Imidazole’s broad target profile includes kinases (e.g., Aurora A), histone deacetylases (HDACs), and carbonic anhydrases, enabling polypharmacology that circumvents resistance [4] [9]. Hybrids like imidazole-1,2,4-oxadiazoles show dual EGFR/Aurora A inhibition (IC₅₀: 1.21 µM) [4].

Linker Optimization

  • Length and Polarity: A 3-carbon linker balances flexibility and distance constraints. Shorter chains (C1–C2) limit domain orientation, while longer chains (≥C4) increase metabolic vulnerability [5] [7].
  • Bioisosteric Considerations: The secondary amine linker (-NH-CH₂-) serves as an amide bioisostere, resisting enzymatic hydrolysis while maintaining H-bonding capacity—critical for improving half-life in vivo [5].

Synthetic Accessibility

  • Convergent Synthesis: The compound is synthesized via nucleophilic substitution between 2-chloro-6-methoxybenzothiazole and 1-(3-aminopropyl)imidazole, leveraging cost-effective building blocks [7].
  • Click Chemistry Compatibility: Analogous hybrids (e.g., triazole-benzothiazoles) use Cu(I)-catalyzed azide-alkyne cycloaddition, underscoring modularity for library generation [1].

Computational Validation

  • Docking Studies: Molecular modeling confirms simultaneous engagement of EGFR’s hinge region (via benzothiazole C2-amine) and allosteric pocket (via imidazole N3), with binding energies comparable to erlotinib [1] [3].
  • ADMET Profiling: Predicted aqueous solubility (LogS: -3.8) and moderate plasma protein binding (PPB: ~85%) align with Lipinski’s criteria for drug-likeness [3] [5].

Table 2: Rational Design Elements and Their Functional Impact

Design ElementImplementationFunctional Outcome
Benzothiazole Selection- 6-Methoxy substitution - Retention of C2-amine- Enhanced DNA affinity - EGFR hinge region binding (IC₅₀ < 1 µM)
Imidazole Incorporation- Unsubstituted N1-position - Terminal pharmacophore placement- Metalloenzyme inhibition - Kinase polypharmacology
Linker Engineering- Propyl chain (n=3) - Secondary amine spacer- Optimal distance (10–12 Å) - Metabolic stability (vs. ester/carbamate)
Hybridization Strategy- Covalent linkage (non-cleavable)- Synergistic target engagement - Reduced off-target effects

Properties

CAS Number

862820-93-7

Product Name

N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine

IUPAC Name

N-(3-imidazol-1-ylpropyl)-6-methoxy-1,3-benzothiazol-2-amine

Molecular Formula

C14H16N4OS

Molecular Weight

288.37

InChI

InChI=1S/C14H16N4OS/c1-19-11-3-4-12-13(9-11)20-14(17-12)16-5-2-7-18-8-6-15-10-18/h3-4,6,8-10H,2,5,7H2,1H3,(H,16,17)

InChI Key

QHOYZXWCDBWHKH-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)NCCCN3C=CN=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.